- Treatment of metabolic disorders in equine animals, United States, , ,
Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)
(2-Bromo-5-iodophenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- 2-BROMO-5-IODOBENZYLALCOHOL
- (2-Bromo-5-iodophenyl)methanol
- 2-bromo-5-iodoBenzenemethanol
- 2-BROMO-5-IODOBENZYL ALCOHOL
- 2-bromo-5-iodobenzylalcohol
- WDXHGFYJUQMFDV-UHFFFAOYSA-N
- Benzenemethanol, 2-bromo-5-iodo-
- (2-Bromo-5-iodo-phenyl)-methanol
- CL9121
- AS05950
- CM13297
- 4-Bromo-3-hydroxymethyl-1-iodo-benzene
- AK158350
- ST24033832
- Z1150
- 2-Bromo-5-iodobenzenemethanol (ACI)
- SCHEMBL1713834
- WMB52530
- SY110675
- DTXSID20698488
- AKOS024258482
- DS-9342
- MFCD11044842
- Z1269159494
- EN300-2950157
- CS-0031364
- DA-26783
- 946525-30-0
- AS-813/43501691
- AC-30706
- 2-Bromo-5-iodobenzyl alcohol, 97%
-
- MDL: MFCD11044842
- Inchi: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
- InChI Key: WDXHGFYJUQMFDV-UHFFFAOYSA-N
- SMILES: BrC1C(CO)=CC(I)=CC=1
Computed Properties
- Exact Mass: 311.86467g/mol
- Monoisotopic Mass: 311.86467g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.4
Experimental Properties
- Density: 2.211±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 112-116 °C
- Solubility: Slightly soluble (1.6 g/l) (25 º C),
(2-Bromo-5-iodophenyl)methanol Security Information
- Hazard Statement: H315-H319-H335
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8°C
(2-Bromo-5-iodophenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B844733-5g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 5g |
¥239.40 | 2022-09-29 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 748498-5G |
2-Bromo-5-iodobenzyl alcohol |
946525-30-0 | 5g |
¥604.52 | 2023-11-24 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC073-5g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 5g |
204.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC073-1g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 98% | 1g |
65.0CNY | 2021-07-12 | |
| TRC | B687558-10mg |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B687558-50mg |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B687558-100mg |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Chemenu | CM102432-25g |
(2-Bromo-5-iodophenyl)methanol |
946525-30-0 | 95+% | 25g |
$156 | 2021-06-17 | |
| Apollo Scientific | OR61452-5g |
2-Bromo-5-iodobenzyl alcohol |
946525-30-0 | 5g |
£15.00 | 2025-02-20 | ||
| Apollo Scientific | OR61452-25g |
2-Bromo-5-iodobenzyl alcohol |
946525-30-0 | 25g |
£35.00 | 2025-02-20 |
(2-Bromo-5-iodophenyl)methanol Production Method
Production Method 1
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
Production Method 2
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt
- Treatment of metabolic disorders in feline animals, United States, , ,
Production Method 3
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
- Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
- Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture, World Intellectual Property Organization, , ,
Production Method 5
- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,
Production Method 6
- Processes for preparing peptide analog as antiviral agent, World Intellectual Property Organization, , ,
Production Method 7
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
- Treatment of metabolic disorders in canine animals, World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
- Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders, United States, , ,
Production Method 9
- Preparation method of 2-bromo-5-iodo-benzyl alcohol, China, , ,
Production Method 10
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
- Method for preparation of 2-bromo-5-iodobenzylalcohol, China, , ,
Production Method 11
1.2 Solvents: Water ; 0 °C
- Preparation of bicyclic proline compounds as transient receptor potential channel antagonists, World Intellectual Property Organization, , ,
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
- Process for preparing 5-iodo-2-bromobenzyl alcohol, China, , ,
(2-Bromo-5-iodophenyl)methanol Raw materials
- 2-Bromo-5-iodobenzoyl chloride
- 1-bromo-2-(bromomethyl)-4-iodobenzene
- 2-Bromo-5-iodobenzoic acid
- 2-Bromo-5-iodobenzaldehyde
(2-Bromo-5-iodophenyl)methanol Preparation Products
(2-Bromo-5-iodophenyl)methanol Suppliers
(2-Bromo-5-iodophenyl)methanol Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on (2-Bromo-5-iodophenyl)methanol
Comprehensive Guide to (2-Bromo-5-iodophenyl)methanol (CAS No. 946525-30-0): Properties, Applications, and Market Insights
(2-Bromo-5-iodophenyl)methanol (CAS No. 946525-30-0) is a halogen-substituted aromatic alcohol with significant potential in pharmaceutical and material science applications. This compound, featuring both bromo and iodo substituents on the phenyl ring, offers unique reactivity for cross-coupling reactions and serves as a versatile intermediate in organic synthesis. Researchers and manufacturers are increasingly interested in this compound due to its role in developing advanced materials and bioactive molecules.
The molecular structure of (2-Bromo-5-iodophenyl)methanol consists of a benzene ring with bromine at the 2-position and iodine at the 5-position, along with a hydroxymethyl group. This specific arrangement contributes to its distinct chemical behavior, making it valuable for Suzuki-Miyaura coupling and other palladium-catalyzed reactions. The presence of both heavy halogens enhances its utility in constructing complex molecular architectures, particularly in medicinal chemistry where halogen bonds play crucial roles in drug-target interactions.
Recent advancements in heterocyclic compound synthesis have highlighted the importance of (2-Bromo-5-iodophenyl)methanol as a building block. Its dual halogen functionality allows for sequential functionalization, enabling the creation of diverse molecular scaffolds. This property aligns with current trends in fragment-based drug discovery, where researchers seek modular compounds for rapid lead optimization. The compound's melting point, solubility profile, and stability under various conditions make it particularly suitable for automated synthesis platforms.
In material science, (2-Bromo-5-iodophenyl)methanol serves as a precursor for liquid crystal materials and organic electronic components. The heavy halogens influence the compound's electronic properties, making it interesting for developing organic semiconductors and photovoltaic materials. With growing interest in sustainable electronics, this compound's potential in creating environmentally friendly alternatives to conventional materials is being actively explored.
The global market for halogenated aromatic compounds like (2-Bromo-5-iodophenyl)methanol is expanding, driven by demand from pharmaceutical and electronics industries. Current research focuses on improving synthetic routes to enhance yield and purity while reducing environmental impact. Green chemistry approaches, including catalytic methods and solvent optimization, are being applied to its production, addressing industry concerns about sustainable chemical manufacturing.
Quality control of (2-Bromo-5-iodophenyl)methanol involves rigorous analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. Storage recommendations typically include protection from light and moisture, with optimal conditions varying based on intended use and formulation requirements.
Future applications of (2-Bromo-5-iodophenyl)methanol may include its use in bioimaging probes and therapeutic agents, leveraging the heavy atom effect of iodine for radiopharmaceutical development. The compound's structural features make it a candidate for creating targeted drug delivery systems, particularly in oncology research where halogenated compounds show promise in tumor-specific agents.
For researchers working with (2-Bromo-5-iodophenyl)methanol, understanding its handling characteristics and reactivity patterns is essential. Safety data sheets provide detailed information about proper laboratory practices, though the compound is generally handled using standard organic chemistry precautions. Recent publications have demonstrated innovative uses in metal-organic frameworks (MOFs) and as a ligand in catalytic systems, expanding its potential beyond traditional applications.
The synthesis and application of (2-Bromo-5-iodophenyl)methanol continue to evolve with advancements in organohalogen chemistry. As synthetic methodologies become more sophisticated and analytical techniques more sensitive, new opportunities emerge for this versatile compound. Its role in addressing current challenges in drug development and material science ensures ongoing interest from both academic and industrial research communities.
Environmental considerations for (2-Bromo-5-iodophenyl)methanol focus on proper waste management and recycling of halogen-containing byproducts. The chemical industry is developing improved processes to minimize environmental impact while maintaining the compound's valuable properties. These efforts align with global initiatives for greener chemical production and sustainable development goals in the chemical sector.
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